Cratoxylone
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Overview
Description
Cratoxylone is a natural compound derived from the bark of the Cochin tree (Cratoxylum cochinchinense). This compound exhibits various biological activities, including antiplasmodial, anti-tumor, and antioxidant properties .
Scientific Research Applications
Cratoxylone has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other xanthone derivatives.
Mechanism of Action
Target of Action
Cratoxylone is a compound isolated from the bark of Cratoxylum Cochinchinense . It has been found to possess antiplasmodial activity , suggesting that its primary targets are likely to be proteins or enzymes involved in the life cycle of the Plasmodium parasite.
Mode of Action
Given its antiplasmodial activity, it is likely that this compound interacts with its targets in a way that inhibits the growth or reproduction of the plasmodium parasite .
Biochemical Pathways
Considering its antiplasmodial activity, it can be inferred that this compound likely affects pathways crucial to the survival and replication of the plasmodium parasite .
Result of Action
The primary result of this compound’s action is its antiplasmodial activity . This suggests that the compound effectively inhibits the growth or reproduction of the Plasmodium parasite, which is responsible for malaria.
Biochemical Analysis
Biochemical Properties
Cratoxylone plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been shown to exhibit potent activity against Plasmodium falciparum, the parasite responsible for malaria . This compound interacts with enzymes involved in the parasite’s metabolic pathways, inhibiting their function and thereby disrupting the parasite’s life cycle. Additionally, this compound has potential anti-tumor and antioxidant activities, which further highlight its biochemical significance .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In Plasmodium falciparum, this compound disrupts the parasite’s metabolic processes, leading to its death . In cancer cells, this compound has been observed to induce apoptosis, a process of programmed cell death, thereby inhibiting tumor growth . Furthermore, this compound’s antioxidant properties help in reducing oxidative stress in cells, which can protect against cellular damage and improve overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific enzymes in the Plasmodium falciparum parasite, inhibiting their activity and disrupting the parasite’s metabolic pathways . This inhibition leads to the accumulation of toxic metabolites within the parasite, ultimately causing its death. In cancer cells, this compound induces apoptosis by activating specific signaling pathways that lead to cell death . Additionally, this compound’s antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard storage conditions, with a shelf life of up to two years when stored at the recommended temperature . Its stability may decrease under extreme conditions, leading to degradation and reduced efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in inhibiting the growth of Plasmodium falciparum and cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit the growth of Plasmodium falciparum without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including liver and kidney damage. It is important to determine the optimal dosage that maximizes the therapeutic effects of this compound while minimizing its adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the Plasmodium falciparum parasite. It interacts with enzymes involved in the parasite’s glycolytic and oxidative phosphorylation pathways, inhibiting their function and disrupting the parasite’s energy production . Additionally, this compound’s antioxidant properties may influence metabolic flux and metabolite levels in cells, further contributing to its biochemical effects .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. In Plasmodium falciparum, this compound is taken up by the parasite through specific transporters, allowing it to exert its antiplasmodial effects . In mammalian cells, this compound may interact with various transporters and binding proteins that facilitate its distribution and accumulation within specific cellular compartments .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. In Plasmodium falciparum, this compound localizes to specific organelles involved in the parasite’s metabolic processes, allowing it to effectively inhibit enzyme activity and disrupt the parasite’s life cycle . In mammalian cells, this compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications, influencing its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cratoxylone involves several steps, starting from readily available precursors. One common synthetic route includes the prenylation of xanthone derivatives under basic conditions, followed by methylation and hydroxylation reactions. The reaction conditions typically involve the use of organic solvents such as dichloromethane and methanol, along with catalysts like potassium carbonate .
Industrial Production Methods
Industrial production of this compound is often achieved through extraction from the bark of Cratoxylum cochinchinense. The extraction process involves the use of solvents like ethanol or methanol to isolate the compound, followed by purification using techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions
Cratoxylone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can exhibit different biological activities .
Comparison with Similar Compounds
Cratoxylone is structurally similar to other xanthones, such as α-mangostin, garcinone E, and 1,3,5-trihydroxy-2-methoxyxanthone . this compound is unique due to its specific prenylation pattern and the presence of both hydroxyl and methoxy groups, which contribute to its distinct biological activities .
List of Similar Compounds
- α-Mangostin
- Garcinone E
- 1,3,5-Trihydroxy-2-methoxyxanthone
- Pentadexanthone
- Lupeol
This compound’s unique structure and diverse biological activities make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
1,3,6-trihydroxy-2-(3-hydroxy-3-methylbutyl)-7-methoxy-8-(3-methylbut-2-enyl)xanthen-9-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O7/c1-12(2)6-7-14-19-17(11-16(26)23(14)30-5)31-18-10-15(25)13(8-9-24(3,4)29)21(27)20(18)22(19)28/h6,10-11,25-27,29H,7-9H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXIWUDODLMCGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C(=CC2=C1C(=O)C3=C(O2)C=C(C(=C3O)CCC(C)(C)O)O)O)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How were the structures of cratoxylone and other isolated compounds elucidated in this study?
A2: The researchers primarily employed 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy to determine the structures of this compound and the other twelve isolated prenylated xanthones [, ]. This technique provides detailed information about the connectivity and spatial arrangement of atoms within a molecule. By comparing the obtained spectroscopic data with existing literature values, the researchers confidently identified and characterized each compound [, ]. This approach ensures accurate structural elucidation, a crucial step for subsequent investigations into biological activity and potential applications.
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